molecular formula C7H13BF4N2 B1592111 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 307492-75-7

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B1592111
CAS No.: 307492-75-7
M. Wt: 212 g/mol
InChI Key: KNIWGPCMWBGRBE-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C7H13BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the alkylation of 2,3-dimethylimidazole with ethyl bromide to form 1-ethyl-2,3-dimethylimidazolium bromide. The second step involves the metathesis reaction of the bromide salt with sodium tetrafluoroborate to yield the desired tetrafluoroborate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization and dried under vacuum to remove any residual solvents .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can introduce various functional groups onto the imidazolium ring .

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate involves its ability to stabilize charged intermediates and transition states in chemical reactions. This stabilization is achieved through the ionic interactions between the imidazolium cation and the tetrafluoroborate anion. These interactions facilitate various chemical transformations, making it an effective catalyst and solvent .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate has a shorter alkyl chain, which affects its solubility and viscosity. This makes it more suitable for applications requiring lower viscosity and higher solubility. Additionally, its thermal stability and ionic conductivity are comparable to those of its longer-chain counterparts .

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWGPCMWBGRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049266
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307492-75-7
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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